molecular formula C10H10F3NO B12930078 2-(4-(Trifluoromethoxy)phenyl)azetidine

2-(4-(Trifluoromethoxy)phenyl)azetidine

Cat. No.: B12930078
M. Wt: 217.19 g/mol
InChI Key: JQFYKDNOHXANAY-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a trifluoromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically proceeds under photochemical conditions, providing high regio- and stereoselectivity. the application of this reaction has been met with challenges due to the inherent reactivity of the imine and alkene components .

Industrial Production Methods

Industrial production methods for 2-(4-(Trifluoromethoxy)phenyl)azetidine are not well-documented in the literature. the general principles of scaling up photochemical reactions, such as the aza Paternò–Büchi reaction, can be applied. This involves optimizing reaction conditions, such as light intensity, reaction time, and temperature, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate and its incorporation into drug molecules.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain and the presence of the trifluoromethoxy group contribute to its reactivity and ability to interact with various biological targets. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)azetidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]azetidine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2

InChI Key

JQFYKDNOHXANAY-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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